

9-(4-Nitrophenyl)-9H-carbazole chemical properties

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Compound of Interest

Compound Name: 9-(4-Nitrophenyl)-9H-carbazole

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An In-depth Technical Guide to the Chemical Properties of **9-(4-Nitrophenyl)-9H-carbazole**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **9-(4-Nitrophenyl)-9H-carbazole**, a significant organic compound in the field of materials science and a potential scaffold in medicinal chemistry. The document details its molecular structure, spectroscopic characteristics, and crystallographic data. Furthermore, it outlines established experimental protocols for its synthesis and characterization, making it a valuable resource for researchers. The potential applications, particularly in organic electronics, are also discussed, supported by diagrams illustrating key experimental and logical workflows.

Chemical and Physical Properties

9-(4-Nitrophenyl)-9H-carbazole is a solid, crystalline compound. Its core structure consists of a planar carbazole ring system linked to a nitrophenyl group at the nitrogen atom. This substitution significantly influences its electronic and photophysical properties.

Table 1: Summary of Quantitative Data for **9-(4-Nitrophenyl)-9H-carbazole**

Property	Value	Source(s)
Molecular Formula	C ₁₈ H ₁₂ N ₂ O ₂	[1] [2] [3]
Molecular Weight	288.30 g/mol	[1] [2] [3]
CAS Number	16982-76-6	[1] [2] [3]
Melting Point	208-209 °C [3] / 211 °C (484.2 K) [4]	[3] [4]
Appearance	Yellow, block-like crystals	[4]
XLogP3	4.8	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	1	[1]

Molecular and Crystal Structure

The molecular architecture of **9-(4-Nitrophenyl)-9H-carbazole** has been extensively studied using single-crystal X-ray diffraction. The carbazole ring system is noted to be essentially planar.[\[4\]](#)[\[5\]](#) The nitrobenzene ring, however, is oriented at a significant dihedral angle to the plane of the carbazole moiety. This angle has been reported as 53.08 (4)°.[\[4\]](#) In the solid state, the crystal structure is stabilized by intermolecular C—H⋯O hydrogen bonds, which can lead to the formation of dimers.[\[4\]](#)

Table 2: Crystal Structure Data for **9-(4-Nitrophenyl)-9H-carbazole**

Parameter	Value	Source
Crystal System	Monoclinic	[4]
Space Group	P2 ₁ /c	[4]
a (Å)	8.356 (2)	[4]
b (Å)	21.620 (5)	[4]
c (Å)	8.153 (2)	[4]
β (°)	105.592 (4)	[4]
Volume (Å ³)	1418.7 (6)	[4]
Z	4	[4]
Temperature (K)	292	[4]

Experimental Protocols

Synthesis of 9-(4-Nitrophenyl)-9H-carbazole

A common synthetic route involves the N-arylation of carbazole. The following protocol is a generalized procedure based on published methods.[\[4\]](#)

Materials:

- Carbazole
- 1-Nitro-4-iodobenzene (or a similar activated nitrobenzene)
- Potassium hydroxide (KOH) or another suitable base
- Solvent (e.g., 1-nitrobenzene used as both reactant and solvent)[\[4\]](#)

Procedure:

- Carbazole (e.g., 3.0 mmol, 501.6 mg) and potassium hydroxide (e.g., 5.0 mmol, 280.0 mg) are dissolved in 1-nitrobenzene (10 ml).[\[4\]](#)

- The mixture is stirred and heated, leading to the formation of a clear orange solution.[4]
- The reaction is monitored for completion (e.g., by TLC).
- Upon completion, the solvent is removed by evaporation under reduced pressure.[4]
- The crude product is then purified, typically by recrystallization from a suitable solvent like ethyl acetate, to yield the final product.[4]



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Caption: Workflow for the synthesis of **9-(4-Nitrophenyl)-9H-carbazole**.

Structural and Spectroscopic Characterization

The identity and purity of the synthesized compound are confirmed using a suite of analytical techniques.

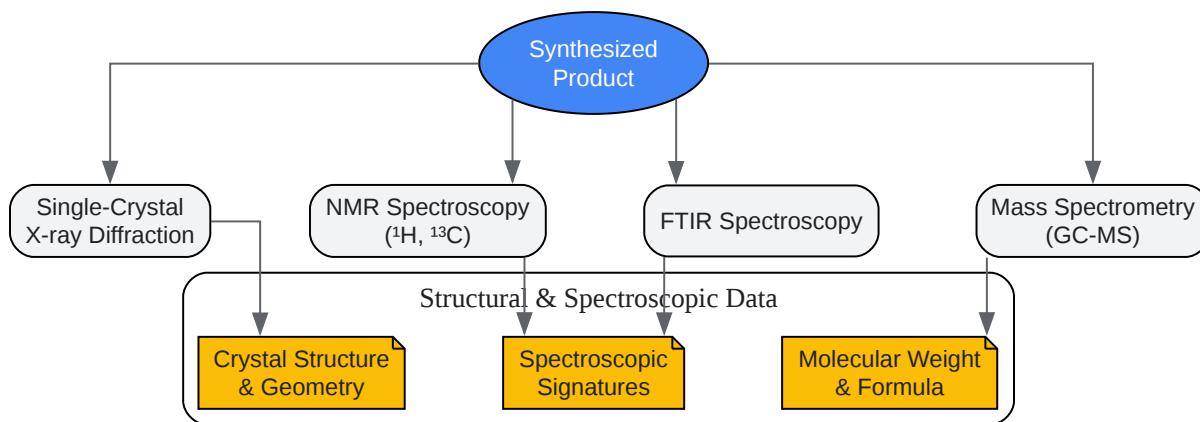
X-ray Crystallography:

- Single crystals suitable for diffraction are grown from a solution (e.g., by slow evaporation).
- Data is collected using a single-crystal X-ray diffractometer, such as a Siemens SMART CCD area-detector.[4]
- The structure is solved using direct methods and refined on F^2 .[4]

Spectroscopy:

- ^1H and ^{13}C NMR: Spectra are recorded on an NMR spectrometer. Samples are typically dissolved in deuterated chloroform (CDCl_3).[4] The resulting spectra are used to confirm the proton and carbon environments in the molecule.

- Infrared (IR) Spectroscopy: FTIR spectra are often obtained using the KBr wafer technique to identify characteristic functional group vibrations.[1]
- Mass Spectrometry (MS): GC-MS analysis is used to determine the molecular weight and fragmentation pattern of the compound.[1] The top mass-to-charge ratio (m/z) peak is observed at 288, corresponding to the molecular ion.[1]



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Caption: Standard workflow for the characterization of the title compound.

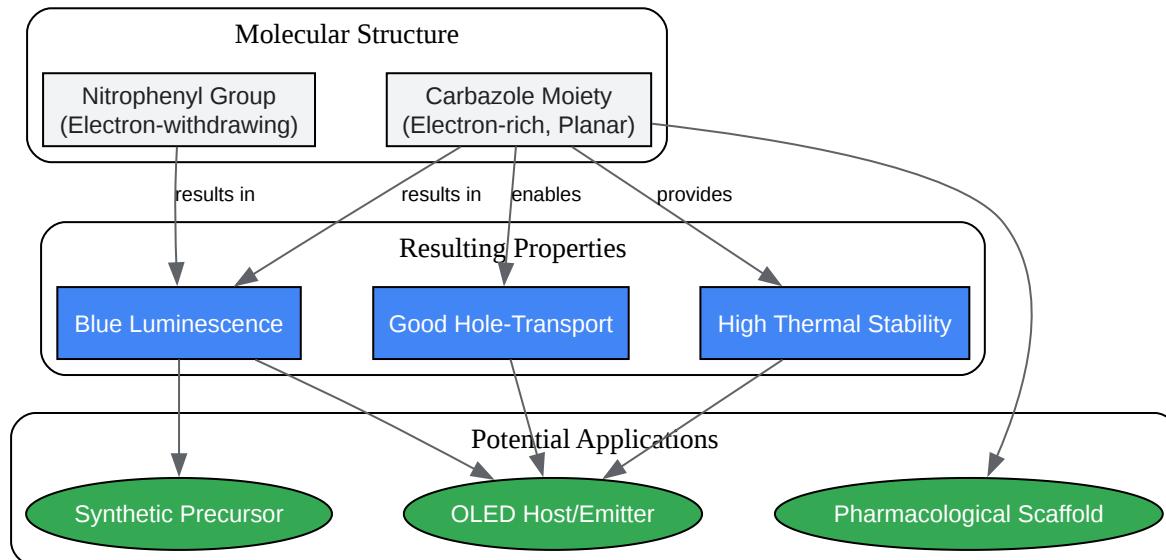
Spectroscopic Data Summary

- ^1H NMR (CDCl_3): A published spectrum shows characteristic signals including a doublet at approximately 8.48 ppm and multiplets between 7.35 and 7.80 ppm, corresponding to the aromatic protons on the carbazole and nitrophenyl rings.[4]
- Mass Spectrometry (GC-MS): The mass spectrum shows a top peak at m/z 288, which corresponds to the molecular ion $[\text{M}]^+$. The second-highest peak is observed at m/z 241.[1]
- IR Spectroscopy (KBr Wafer): The IR spectrum displays characteristic absorption bands for the functional groups present in the molecule, such as N-O stretching for the nitro group and C-H and C=C stretching for the aromatic rings.[1]

Applications and Reactivity

Carbazole-based compounds are of significant interest due to their excellent hole-transporting capabilities, high thermal stability, and tunable electronic properties.^{[6][7]} These characteristics make them prime candidates for applications in organic electronics.

- **Organic Light-Emitting Diodes (OLEDs):** Carbazole derivatives are widely used as host materials in OLEDs due to their high triplet energy and good charge-transporting properties.^{[4][6]} **9-(4-Nitrophenyl)-9H-carbazole** itself emits blue luminescence in both the solid state and in organic solutions when irradiated with UV light, making it a material of interest for blue emitters.^[4]
- **Synthetic Intermediate:** This compound serves as a useful intermediate for constructing more complex carbazole derivatives with extended aromatic systems for various electronic and photophysical applications.^[4]
- **Biological Activity of Derivatives:** While the specific biological activity of **9-(4-Nitrophenyl)-9H-carbazole** is not extensively documented in the provided results, the broader class of N-substituted carbazole derivatives has been investigated for various pharmacological activities, including antimicrobial and neuroprotective effects.^{[8][9]} For instance, other nitrophenyl-containing carbazole structures have been evaluated for their antibacterial and antifungal properties.^[9]



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Caption: Relationship between molecular structure, properties, and applications.

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